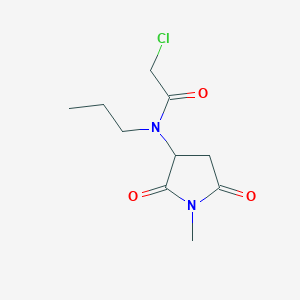![molecular formula C14H18N2O2 B2641653 N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2179723-91-0](/img/structure/B2641653.png)
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide, also known as MPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a member of the pyrrolidine family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development.
Wirkmechanismus
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide acts as a selective inhibitor of the MAO-B enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has been found to exhibit a range of biochemical and physiological effects, including an increase in dopamine levels in the brain, improved motor function in animal models of Parkinson's disease, and a reduction in oxidative stress. Additionally, N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide in lab experiments is its ability to selectively inhibit the MAO-B enzyme, which can help to elucidate the role of this enzyme in various neurological disorders. Additionally, N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to inhibit MAO-B. However, one limitation of using N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide, including investigations into its potential use as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers may explore the use of N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be conducted to optimize the synthesis and formulation of N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide to improve its efficacy and safety.
Synthesemethoden
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-methoxyphenylacetic acid with propargyl bromide in the presence of triethylamine. The resulting intermediate is then treated with 1-methylpyrrolidine-3-carboxylic acid to yield N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to act as a selective inhibitor of the monoamine oxidase B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. This has led to investigations into the potential use of N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)15-11-8-9-16(10-11)12-6-4-5-7-13(12)18-2/h3-7,11H,1,8-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELRSVRYVPTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2641570.png)
![N-(2-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2641573.png)
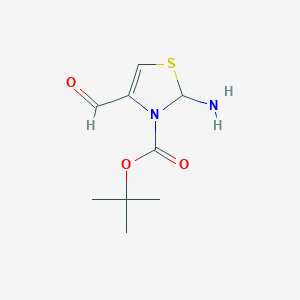
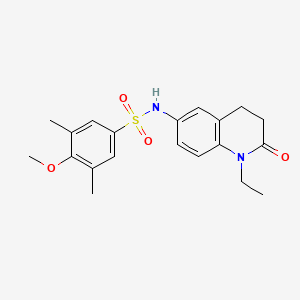

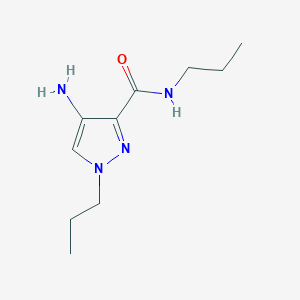
![3-Methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2641584.png)
![N-benzyl-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2641586.png)
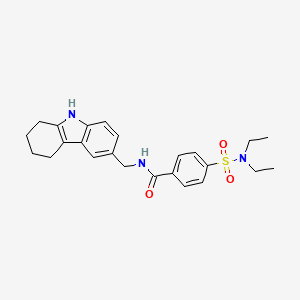
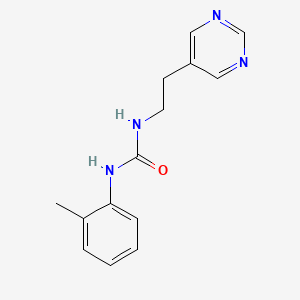
![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)
![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride](/img/structure/B2641592.png)
